Estetrol

Catalog No.
S527448
CAS No.
15183-37-6
M.F
C18H24O4
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estetrol

CAS Number

15183-37-6

Product Name

Estetrol

IUPAC Name

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1

InChI Key

AJIPIJNNOJSSQC-NYLIRDPKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

15 alpha Hydroxy Estriol, 15 alpha Hydroxyestriol, 15 alpha-Hydroxyestriol, 15-alpha-Hydroxy-Estriol, Estetrol

Canonical SMILES

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O

The exact mass of the compound Estetrol is 304.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Estriol. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Estetrol (E4) is a natural fetal estrogenic steroid characterized by the presence of four hydroxyl groups, which fundamentally differentiate its pharmacokinetic and pharmacodynamic profile from traditional biogenic and synthetic estrogens [1]. Functioning as a Native Estrogen with Selective Tissue activity (NEST), E4 acts as an agonist in bone, vaginal, and uterine tissues while exhibiting antagonistic or weak agonistic behavior in breast tissue[2]. For pharmaceutical procurement and formulation selection, E4 is prioritized due to its 70-80% oral bioavailability, exceptionally long elimination half-life, and neutral impact on hepatic proteins and hemostatic factors[1]. These attributes make it a highly differentiated active pharmaceutical ingredient (API) for next-generation hormone therapies, offering a quantitatively safer and more stable processability profile compared to rapidly metabolized natural estrogens or highly procoagulant synthetic analogs[2].

Substituting Estetrol (E4) with the natural estrogen Estradiol (E2) or the synthetic analog Ethinylestradiol (EE) critically compromises formulation stability, safety, and environmental compliance. When E2 is used as an oral substitute, it undergoes massive hepatic first-pass metabolism, converting 95% of the dose into estrone (E1) and requiring complex micronization or transdermal delivery systems to maintain therapeutic efficacy [1]. Conversely, substituting E4 with EE introduces severe hepatic protein induction, triggering massive spikes in sex hormone-binding globulin (SHBG) and procoagulant factors that significantly elevate venous thromboembolism (VTE) risks [2]. Furthermore, EE exhibits potent aquatic ecotoxicity, complicating active pharmaceutical ingredient (API) manufacturing waste management and downstream ESG compliance, whereas E4 demonstrates a highly favorable, non-disruptive environmental profile [3].

Pharmacokinetic Stability and Oral Bioavailability

The structural presence of four hydroxyl groups in Estetrol (E4) grants it exceptional metabolic stability compared to Estradiol (E2). While oral administration of E2 results in 95% conversion to estrone (E1) and a short half-life, E4 achieves 70-80% oral bioavailability without being metabolized into E1 or E2 [1]. Clinical pharmacokinetic evaluations demonstrate that E4 maintains an elimination half-life of 20–28 hours, compared to merely 1–2 hours for unformulated E2 and 10-20 minutes for Estriol (E3) [2].

Evidence DimensionElimination half-life and metabolic conversion
Target Compound DataE4: 20–28 hours half-life; 0% conversion to E1/E2.
Comparator Or BaselineE2: 1–2 hours half-life; 95% conversion to E1.
Quantified Difference>10-fold increase in half-life and complete elimination of E1 conversion.
ConditionsHuman oral administration pharmacokinetic profiling.

Enables reliable, once-daily oral dosing formulations without the need for the complex micronization, esterification, or transdermal delivery systems required for E2.

Hepatic Protein Induction and Hemostatic Safety

A critical differentiator for Estetrol (E4) in pharmaceutical procurement is its neutral impact on hepatic function compared to Ethinylestradiol (EE). In controlled clinical trials evaluating combined oral contraceptives, formulations containing EE and drospirenone (DRSP) increased Sex Hormone-Binding Globulin (SHBG) levels by over 300% from baseline [1]. In contrast, E4/DRSP combinations exerted a minimal, clinically insignificant effect on SHBG, corticosteroid-binding globulin (CBG), and ceruloplasmin [1].

Evidence DimensionElevation of Sex Hormone-Binding Globulin (SHBG)
Target Compound DataE4/DRSP: Minimal/insignificant change in SHBG from baseline.
Comparator Or BaselineEE/DRSP: >300% increase in SHBG from baseline.
Quantified DifferenceNear-zero vs. >300% elevation in hepatic carrier proteins.
Conditions3-cycle controlled clinical study in healthy women (E4/DRSP vs. EE/DRSP).

Prevents formulation-induced prothrombotic states, drastically reducing venous thromboembolism (VTE) risks and improving the safety profile of the final drug product.

Environmental Ecotoxicity and API Manufacturing Waste Impact

Ethinylestradiol (EE) is notorious for its severe ecological impact, causing endocrine disruption in aquatic environments at concentrations as low as 1 ng/L. In standardized OECD Test Guideline 229 assays using zebrafish, EE strongly inhibited fecundity and induced vitellogenin production [1]. Conversely, Estetrol (E4) demonstrated no significant impact on fecundity and required exponentially higher concentrations to trigger any measurable aquatic reproductive effects, presenting a highly favorable environmental profile [1].

Evidence DimensionAquatic endocrine disruption (fecundity inhibition)
Target Compound DataE4: No significant impact on fecundity at environmentally relevant concentrations.
Comparator Or BaselineEE: Strong inhibition of fecundity and vitellogenin induction at 1 ng/L.
Quantified DifferenceComplete absence of fecundity inhibition for E4 vs. severe disruption for EE at identical baseline thresholds.
ConditionsZebrafish short-term reproduction assay (OECD Test Guideline 229).

Significantly lowers environmental risk and wastewater treatment burden during API manufacturing, aligning with stringent pharmaceutical ESG mandates.

Tissue-Selective Receptor Activation (NEST Profile)

Estetrol (E4) differentiates itself from Estradiol (E2) through its distinct Native Estrogen with Selective Tissue activity (NEST) profile. While E2 exhibits high mitogenic activity across all estrogen-sensitive tissues, E4 acts as an antagonist or weak agonist in breast tissue. In vitro models using isolated human breast epithelial cells and in vivo mouse mammary gland models demonstrated that E4 stimulates breast tissue proliferation with a 100-fold weaker efficacy compared to E2 [1].

Evidence DimensionBreast tissue proliferation efficacy
Target Compound DataE4: 100-fold weaker stimulation of breast proliferation.
Comparator Or BaselineE2: High mitogenic baseline activity.
Quantified Difference100x reduction in breast tissue proliferation efficacy.
ConditionsIn vitro human breast epithelial cells and in vivo mouse mammary gland models.

Allows formulators to develop hormone therapies that deliver estrogenic benefits to bone and vaginal tissues while minimizing oncogenic risks in breast tissue.

Next-Generation Combined Oral Contraceptives

Directly leveraging its 20–28 hour half-life and neutral hepatic profile, E4 is a highly suitable API for oral contraceptives requiring high efficacy without the severe VTE risks and SHBG spikes associated with Ethinylestradiol (EE) [1].

Menopausal Hormone Therapy (MHT)

Utilizing its NEST profile, E4 is highly advantageous for formulations targeting vulvovaginal atrophy and vasomotor symptoms, as it provides necessary estrogenic agonism in bone and uterine tissues while exhibiting 100-fold weaker mitogenic activity in breast tissue compared to Estradiol (E2) [2].

ESG-Compliant Pharmaceutical Manufacturing

Because E4 lacks the severe aquatic ecotoxicity of EE—showing no impact on zebrafish fecundity at environmentally relevant concentrations—it is an advantageous estrogenic compound for manufacturers aiming to reduce wastewater treatment burdens and meet stringent environmental compliance standards [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

304.16745924 Da

Monoisotopic Mass

304.16745924 Da

Boiling Point

491.9±45.0

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

233-236

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ENB39R14VF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Drug Indication

Estetrol is indicated in combination with drospirenone for the prevention of pregnancy.

Pharmacology

Therapeutic Estetrol is a synthetic steroid similar or identical to endogenous estetrol, a short-acting estrogen with both agonistic and antagonistic estrogen receptor activity. Administered orally, therapeutic estetrol binds to the estrogen receptor and as a selective estrogen receptor modulator (SERM) exhibits estrogen agonism in certain tissues and estrogen antagonism in others. Displaying weak estrogen activity in the uterus, estetrol acts as an estrogen antagonist in breast tissue. Produced solely by the human fetal liver, endogenous estetrol is the primary estrogen metabolite of estrogen biosynthesis in the human fetal liver.

Mechanism of Action

Estetrol is a synthetic analogue of a naturally occurring estrogen present during pregnancy, demonstrating selectivity for both estrogen receptor-α (ER-α) and ER-β and suppressing ovulation. Estetrol binds with a low to moderate affinity human estrogen receptor alpha (ER alpha) and ER beta with a preference for ER alpha. Estetrol demonstrates a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus and the endometrium, and negative estrogenic activity on breast tissue.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

15183-37-6

Absorption Distribution and Excretion

Estetrol is rapidly absorbed from the gastrointestinal tract. The Cmax of estetrol is 18 ng/mL according to the results of a pharmacokinetic study, with an AUC of 36.4 ng•h/mL. When estetrol and drospirenone are taken in a single product, maximum serum concentrations of approximately 48.7 ng/mL are achieved within 1-3 h. Bioavailability of the combination ranges between 76 and 85%. The Tmax can range from 0.5 to 2 hours and time to steady state is approximately 4 days, according to the results of one clinical study.
Estrogens are generally excreted as sulfated and glucuronidated derivatives. Approximately 69% of a dose of estetrol is excreted in the urine, and about 22% is excreted in the feces as unchanged drug.
Limited distribution of estetrol into red blood cells has been demonstrated.

Metabolism Metabolites

Estretol is heavily metabolized after oral administration. Phase 2 metabolism of estrogen forms glucuronide and sulfate conjugates with negligible in-vitro estrogenic activity. In vitro metabolism studies demonstrate that UGT2B7 catalyzes the formation of E4-16-glucuronide. Estetrol is combined with [drospirenone] in a product. The hepatic cytochrome enzyme CYP3A4 metabolizes drospirenone to two primary metabolites: the acid form of drospirenone through the opening of the lactone ring and the 4,5­ dihydrodrospirenone formed by reduction, followed by sulfation. Both metabolites are pharmacologically inactive.

Wikipedia

Estetrol

Biological Half Life

The elimination half-life of estetrol is approximately 27 hours. Half-life may range between 19-40 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Duijkers IJ, Klipping C, Zimmerman Y, Appels N, Jost M, Maillard C, Mawet M, Foidart JM, Coelingh Bennink HJ. Inhibition of ovulation by administration of estetrol in combination with drospirenone or levonorgestrel: Results of a phase II dose-finding pilot study. Eur J Contracept Reprod Health Care. 2015;20(6):476-89. doi: 10.3109/13625187.2015.1074675. PubMed PMID: 26394847; PubMed Central PMCID: PMC4673580.
2: Abot A, Fontaine C, Buscato M, Solinhac R, Flouriot G, Fabre A, Drougard A, Rajan S, Laine M, Milon A, Muller I, Henrion D, Adlanmerini M, Valéra MC, Gompel A, Gerard C, Péqueux C, Mestdagt M, Raymond-Letron I, Knauf C, Ferriere F, Valet P, Gourdy P, Katzenellenbogen BS, Katzenellenbogen JA, Lenfant F, Greene GL, Foidart JM, Arnal JF. The uterine and vascular actions of estetrol delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation. EMBO Mol Med. 2014 Sep 11;6(10):1328-46. doi: 10.15252/emmm.201404112. PubMed PMID: 25214462; PubMed Central PMCID: PMC4287935.
3: Pluchino N, Santoro AN, Casarosa E, Giannini A, Genazzani A, Russo M, Russo N, Petignat P, Genazzani AR. Effect of estetrol administration on brain and serum allopregnanolone in intact and ovariectomized rats. J Steroid Biochem Mol Biol. 2014 Sep;143:285-90. doi: 10.1016/j.jsbmb.2014.04.011. PubMed PMID: 24787659.
4: Mawet M, Maillard C, Klipping C, Zimmerman Y, Foidart JM, Coelingh Bennink HJ. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives. Eur J Contracept Reprod Health Care. 2015;20(6):463-75. doi: 10.3109/13625187.2015.1068934. PubMed PMID: 26212489; PubMed Central PMCID: PMC4699469.
5: Gérard C, Mestdagt M, Tskitishvili E, Communal L, Gompel A, Silva E, Arnal JF, Lenfant F, Noel A, Foidart JM, Péqueux C. Combined estrogenic and anti-estrogenic properties of estetrol on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms. Oncotarget. 2015 Jul 10;6(19):17621-36. PubMed PMID: 26056044; PubMed Central PMCID: PMC4627333.
6: Pluchino N, Drakopoulos P, Casarosa E, Freschi L, Petignat P, Yaron M, Genazzani AR. Effect of estetrol on Beta-Endorphin level in female rats. Steroids. 2015 Mar;95:104-10. doi: 10.1016/j.steroids.2015.01.003. PubMed PMID: 25595451.
7: Gérard C, Blacher S, Communal L, Courtin A, Tskitishvili E, Mestdagt M, Munaut C, Noel A, Gompel A, Péqueux C, Foidart JM. Estetrol is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation. J Endocrinol. 2015 Jan;224(1):85-95. doi: 10.1530/JOE-14-0549. PubMed PMID: 25359896.
8: Tskitishvili E, Nisolle M, Munaut C, Pequeux C, Gerard C, Noel A, Foidart JM. Estetrol attenuates neonatal hypoxic-ischemic brain injury. Exp Neurol. 2014 Nov;261:298-307. doi: 10.1016/j.expneurol.2014.07.015. PubMed PMID: 25079370.
9: Singer CF, Bennink HJ, Natter C, Steurer S, Rudas M, Moinfar F, Appels N, Visser M, Kubista E. Antiestrogenic effects of the fetal estrogen estetrol in women with estrogen-receptor positive early breast cancer. Carcinogenesis. 2014 Nov;35(11):2447-51. doi: 10.1093/carcin/bgu144. PubMed PMID: 24997853.
10: Krøll J. Estetrol, molecular chaperones, and the epigenetics of longevity and cancer resistance. Rejuvenation Res. 2014 Apr;17(2):157-8. doi: 10.1089/rej.2013.1483. Review. PubMed PMID: 23992378.
11: Visser M, Holinka CF, Coelingh Bennink HJ. First human exposure to exogenous single-dose oral estetrol in early postmenopausal women. Climacteric. 2008;11 Suppl 1:31-40. doi: 10.1080/13697130802056511. PubMed PMID: 18464021.
12: Hilgers RH, Oparil S, Wouters W, Coelingh Bennink HJ. Vasorelaxing effects of estetrol in rat arteries. J Endocrinol. 2012 Oct;215(1):97-106. doi: 10.1530/JOE-12-0009. PubMed PMID: 22798015.
13: Holinka CF, Brincat M, Coelingh Bennink HJ. Preventive effect of oral estetrol in a menopausal hot flush model. Climacteric. 2008;11 Suppl 1:15-21. doi: 10.1080/13697130701822807. PubMed PMID: 18464017.
14: Coelingh Bennink HJ, Holinka CF, Diczfalusy E. Estetrol review: profile and potential clinical applications. Climacteric. 2008;11 Suppl 1:47-58. doi: 10.1080/13697130802073425. Review. PubMed PMID: 18464023.
15: Holinka CF, Diczfalusy E, Coelingh Bennink HJ. Estetrol: a unique steroid in human pregnancy. J Steroid Biochem Mol Biol. 2008 May;110(1-2):138-43. doi: 10.1016/j.jsbmb.2008.03.027. Review. PubMed PMID: 18462934.
16: Coelingh Bennink HJ, Skouby S, Bouchard P, Holinka CF. Ovulation inhibition by estetrol in an in vivo model. Contraception. 2008 Mar;77(3):186-90. doi: 10.1016/j.contraception.2007.11.014. PubMed PMID: 18279689.
17: Coelingh Bennink HJ, Verhoeven C, Zimmerman Y, Visser M, Foidart JM, Gemzell-Danielsson K. Clinical effects of the fetal estrogen estetrol in a multiple-rising-dose study in postmenopausal women. Maturitas. 2016 Sep;91:93-100. doi: 10.1016/j.maturitas.2016.06.017. PubMed PMID: 27451327.
18: Shimizu Y. [Estrogen: estrone (E1), estradiol (E2), estriol (E3) and estetrol (E4)]. Nihon Rinsho. 2010 Jul;68 Suppl 7:448-61. Japanese. PubMed PMID: 20960812.
19: Warmerdam EG, Visser M, Coelingh Bennink HJ, Groen M. A new route of synthesis of estetrol. Climacteric. 2008;11 Suppl 1:59-63. doi: 10.1080/13697130802054078. Review. PubMed PMID: 18464024.
20: Hammond GL, Hogeveen KN, Visser M, Coelingh Bennink HJ. Estetrol does not bind sex hormone binding globulin or increase its production by human HepG2 cells. Climacteric. 2008;11 Suppl 1:41-6. doi: 10.1080/13697130701851814. PubMed PMID: 18464022.

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